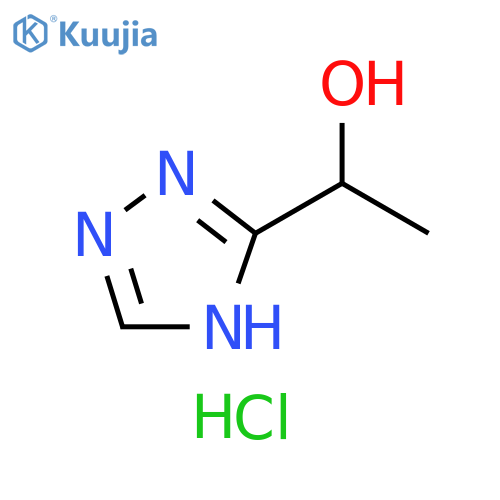

Cas no 2031260-40-7 (1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride)

2031260-40-7 structure

商品名:1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

CAS番号:2031260-40-7

MF:C4H8ClN3O

メガワット:149.578819274902

MDL:MFCD30345291

CID:4633988

PubChem ID:126801829

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

-

- MDL: MFCD30345291

- インチ: 1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H

- InChIKey: SZLCHAKTKBLJGC-UHFFFAOYSA-N

- ほほえんだ: C(C1=NN=CN1)(O)C.Cl

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310830-0.1g |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95.0% | 0.1g |

$252.0 | 2025-03-19 | |

| Enamine | EN300-310830-0.5g |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95.0% | 0.5g |

$569.0 | 2025-03-19 | |

| Enamine | EN300-310830-2.5g |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95.0% | 2.5g |

$1428.0 | 2025-03-19 | |

| Enamine | EN300-310830-5.0g |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95.0% | 5.0g |

$2110.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00871057-1g |

1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95% | 1g |

¥5414.0 | 2023-02-27 | |

| Enamine | EN300-310830-1g |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95% | 1g |

$728.0 | 2023-09-05 | |

| A2B Chem LLC | AW02224-10g |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95% | 10g |

$3331.00 | 2024-04-20 | |

| A2B Chem LLC | AW02224-250mg |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95% | 250mg |

$415.00 | 2024-04-20 | |

| A2B Chem LLC | AW02224-1g |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95% | 1g |

$802.00 | 2024-04-20 | |

| Aaron | AR01B83G-2.5g |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |

2031260-40-7 | 95% | 2.5g |

$1989.00 | 2025-02-09 |

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2031260-40-7 (1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2031260-40-7)1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

清らかである:99%

はかる:1g

価格 ($):651.0